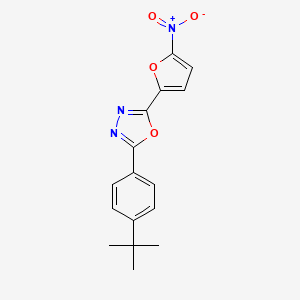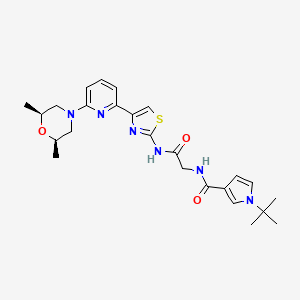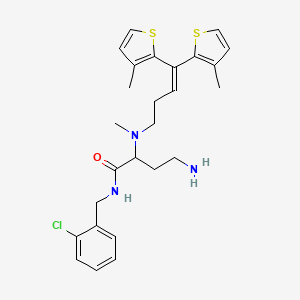
p53 Activator 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p53 Activator 3: RITA (Reactivation of p53 and Induction of Tumor cell Apoptosis) , is a small molecule that modulates the biological activity of the tumor suppressor protein p53. This compound is primarily used for its ability to block the interaction between p53 and its negative regulator MDM2, thereby stabilizing and activating p53. This activation leads to the induction of apoptosis in tumor cells expressing wild-type p53 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p53 Activator 3 involves the preparation of a tricyclic thiophene derivative. The key steps include:
Formation of the thiophene ring: This is achieved through a series of reactions involving the condensation of appropriate starting materials under controlled conditions.
Functionalization of the thiophene ring:
Cyclization: The final step involves the cyclization of the functionalized thiophene to form the tricyclic structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in crystalline form and requires careful handling to protect it from light and moisture .
Analyse Des Réactions Chimiques
Types of Reactions: p53 Activator 3 undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols.
Substitution: The thiophene ring can undergo substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and organometallic compounds are commonly used.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
p53 Activator 3 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of p53 in tumor suppression and to develop potential cancer therapies.
Cell Biology: The compound is used to investigate the mechanisms of cell cycle regulation, apoptosis, and DNA repair.
Drug Development: This compound serves as a lead compound for the development of new drugs targeting the p53 pathway .Biochemistry: It is used to study protein-protein interactions and post-translational modifications of p53.
Mécanisme D'action
p53 Activator 3 exerts its effects by binding to p53 and preventing its interaction with MDM2. This leads to the stabilization and accumulation of p53 in the cell. The activated p53 then induces the expression of target genes involved in cell cycle arrest, apoptosis, and DNA repair. The compound also affects other molecular pathways, including the regulation of reactive oxygen species and mitochondrial function .
Comparaison Avec Des Composés Similaires
Nutlin-3: Another small molecule that inhibits the p53-MDM2 interaction.
Tenovin-6: A compound that activates p53 by inhibiting sirtuin deacetylases.
Etoposide: A chemotherapeutic agent that induces p53-dependent apoptosis.
Uniqueness of p53 Activator 3:
Mechanism of Action: Unlike some other compounds, this compound directly binds to p53 and prevents its degradation by MDM2.
Specificity: It specifically targets tumor cells expressing wild-type p53, making it a valuable tool for cancer research.
Propriétés
Formule moléculaire |
C30H37F3N4O4S |
|---|---|
Poids moléculaire |
606.7 g/mol |
Nom IUPAC |
2-[2-[3-[4-[[4-(dimethylamino)cyclohexyl]amino]-1-(2,2,2-trifluoroethyl)indol-2-yl]prop-2-ynylamino]-5-methylsulfonylphenoxy]ethanol |
InChI |
InChI=1S/C30H37F3N4O4S/c1-36(2)22-11-9-21(10-12-22)35-26-7-4-8-28-25(26)18-23(37(28)20-30(31,32)33)6-5-15-34-27-14-13-24(42(3,39)40)19-29(27)41-17-16-38/h4,7-8,13-14,18-19,21-22,34-35,38H,9-12,15-17,20H2,1-3H3 |
Clé InChI |
NSHFHMCYOOBDBY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1CCC(CC1)NC2=C3C=C(N(C3=CC=C2)CC(F)(F)F)C#CCNC4=C(C=C(C=C4)S(=O)(=O)C)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12401863.png)





![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12401913.png)





![methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate](/img/structure/B12401933.png)
